Methyl 4-methylpyrimidine-2-carboxylate

説明

Molecular Structure Analysis

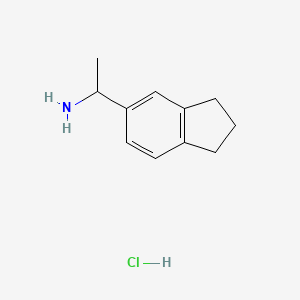

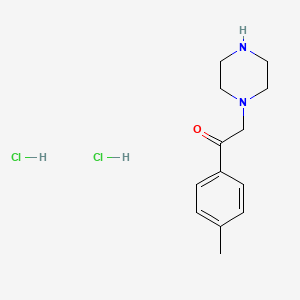

The molecular structure of “Methyl 4-methylpyrimidine-2-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.Physical And Chemical Properties Analysis

“Methyl 4-methylpyrimidine-2-carboxylate” is a solid at room temperature. It has a molecular weight of 152.15 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Synthesis of Pyrazole Derivatives

Methyl 4-methylpyrimidine-2-carboxylate: is utilized in the synthesis of pyrazole derivatives, which are prominent in medicinal chemistry due to their diverse biological activities . Pyrazoles are known for their roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The compound serves as a precursor in the formation of these derivatives, which are then applied in various therapeutic areas.

Development of Anticancer Agents

The pyrimidine ring found in Methyl 4-methylpyrimidine-2-carboxylate is often incorporated into molecules designed as anticancer agents. The structural motif is common in many drugs and is valued for its ability to interact with biological targets relevant to cancer treatment .

Agricultural Chemical Research

In agriculture, Methyl 4-methylpyrimidine-2-carboxylate can be a key intermediate in the development of novel pesticides or herbicides. Its pyrimidine core is a common structure in compounds that exhibit control over plant growth and pest behavior .

Material Science Applications

This compound’s derivatives are explored in material science for creating new polymers with potential applications in electronics and nanotechnology. The pyrimidine ring can contribute to the thermal stability and electronic properties of these materials .

Antimicrobial and Antifungal Applications

Research into antimicrobial and antifungal agents often involves Methyl 4-methylpyrimidine-2-carboxylate as a starting material. Its derivatives can inhibit the growth of various bacteria and fungi, making it valuable in the development of new treatments .

Synthesis of Heterocyclic Ligands

In coordination chemistry, Methyl 4-methylpyrimidine-2-carboxylate is used to synthesize heterocyclic ligands. These ligands can chelate metal ions, leading to potential applications in catalysis and metal recovery processes .

Pharmaceutical Research

The compound is also significant in pharmaceutical research, where it’s used to create a variety of bioactive molecules. These molecules can have various pharmacological effects, including acting as enzyme inhibitors or receptor modulators .

Biochemical Studies

Lastly, Methyl 4-methylpyrimidine-2-carboxylate is important in biochemical studies, particularly in the investigation of nucleic acid analogs and their interactions with enzymes involved in DNA and RNA synthesis .

Safety and Hazards

“Methyl 4-methylpyrimidine-2-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

特性

IUPAC Name |

methyl 4-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTKRRHHGSAUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665043 | |

| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpyrimidine-2-carboxylate | |

CAS RN |

317334-58-0 | |

| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

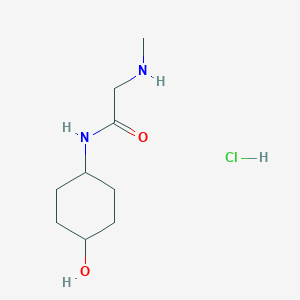

![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)

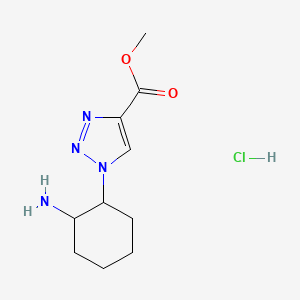

![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)

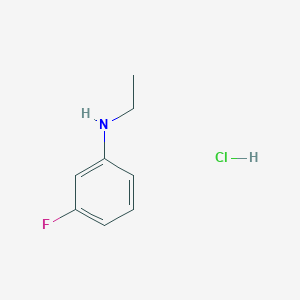

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)

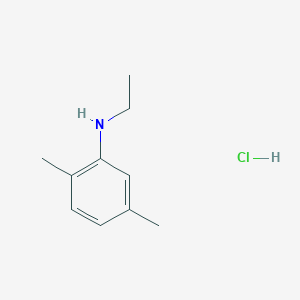

![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)